molecular formula C19H22N4O4 B2702200 (E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide CAS No. 1396893-38-1

(E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide

Cat. No.: B2702200
CAS No.: 1396893-38-1
M. Wt: 370.409
InChI Key: PSDQMMGDBIZCFH-GQCTYLIASA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides These compounds are characterized by the presence of an amide group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylate with an amine.

    Introduction of the dimethoxyphenyl group: This step involves the substitution of a hydrogen atom on the acrylamide backbone with a dimethoxyphenyl group, often using a palladium-catalyzed coupling reaction.

    Attachment of the morpholinopyrimidinyl group: This can be done through a nucleophilic substitution reaction, where the pyrimidinyl group is introduced to the acrylamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Modulating signaling pathways: Influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3,4-dimethoxyphenyl)-N-(2-pyridinyl)acrylamide
  • (E)-3-(3,4-dimethoxyphenyl)-N-(2-piperidinyl)acrylamide

Uniqueness

(E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acrylamide is unique due to the presence of the morpholinopyrimidinyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-25-16-5-3-14(11-17(16)26-2)4-6-18(24)22-15-12-20-19(21-13-15)23-7-9-27-10-8-23/h3-6,11-13H,7-10H2,1-2H3,(H,22,24)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDQMMGDBIZCFH-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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